molecular formula C7H10N2O4S2 B215392 2-(Ethylsulfonyl)-3-pyridinesulfonamide

2-(Ethylsulfonyl)-3-pyridinesulfonamide

Cat. No.: B215392
M. Wt: 250.3 g/mol
InChI Key: BCKUGYPZNGSCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfonyl)-3-pyridinesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with an ethylsulfonyl (-SO₂C₂H₅) group at position 2 and a sulfonamide (-SO₂NH₂) group at position 2. The compound’s structure (CAS 117671-01-9) is characterized by its electron-withdrawing sulfonyl groups, which influence its physicochemical properties, including solubility, acidity, and reactivity .

Sulfonamide derivatives are widely studied for their pharmacological applications, particularly as enzyme inhibitors or receptor antagonists.

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-ethylsulfonylpyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-2-14(10,11)7-6(15(8,12)13)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,12,13)

InChI Key

BCKUGYPZNGSCNZ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(C=CC=N1)S(=O)(=O)N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC=N1)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

2-(Ethylsulfonyl)-3-pyridinesulfonamide has been investigated for its biological activities, particularly as a potential therapeutic agent.

  • Antimicrobial Activity : Research has shown that sulfonamides exhibit antibacterial properties. This compound has demonstrated effectiveness against various strains of bacteria, including multidrug-resistant pathogens. For instance, it was found to have significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
  • Anticancer Potential : In studies evaluating the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations above 10 µM. This indicates its potential as an anticancer agent.

Agricultural Chemistry

The compound is also used in the synthesis of rimsulfuron, a herbicide effective against certain weed species in crops like tomatoes and soybeans. Rimsulfuron is synthesized by reacting this compound with other reagents .

  • Herbicidal Properties : Rimsulfuron has been evaluated for its efficacy in controlling weed growth while minimizing harm to crops. The compound's role in this synthesis highlights its importance in agricultural applications.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of various thiazole derivatives included this compound among the tested compounds. The results indicated that this compound displayed significant antimicrobial activity against MRSA strains, suggesting its potential use in treating resistant bacterial infections.

Case Study 2: Cytotoxic Effects

In another comparative study assessing the cytotoxic effects of different sulfonamide derivatives on human cancer cell lines, this compound was shown to reduce cell viability significantly. The IC50 values indicated that at concentrations above 10 µM, the compound effectively inhibited tumor cell growth, making it a candidate for further development as an anticancer agent.

Data Table: Summary of Research Findings

Application AreaFindingsReference
Antimicrobial ActivityEffective against MRSA (MIC lower than linezolid)
Anticancer PotentialSignificant reduction in cell viability at concentrations >10 µM
Herbicide SynthesisIntermediate in the synthesis of rimsulfuron for weed control

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Weight Key Properties/Applications References
2-(Ethylsulfonyl)-3-pyridinesulfonamide 117671-01-9 -SO₂C₂H₅ (position 2), -SO₂NH₂ (position 3) 246.27 g/mol High polarity, potential enzyme inhibition
2-(Butylsulfanyl)-3-pyridinesulfonamide 887578-29-2 -S-C₄H₉ (position 2), -SO₂NH₂ (position 3) 246.35 g/mol Lipophilic, reduced solubility
Zibotentan (ZD 4054) 186497-07-4 -SO₂NH₂ (position 3), pyrazinyl and oxadiazole substituents 440.47 g/mol Endothelin receptor antagonist (cancer therapy)
2-(Ethylsulfonyl)-imidazo[1,2-a]pyridine-3-sulfonamide 141776-47-8 Fused imidazo-pyridine ring system 331.38 g/mol Enhanced aromaticity, unknown bioactivity

Key Comparisons

Electronic and Solubility Properties
  • Ethylsulfonyl vs. Butylsulfanyl : The ethylsulfonyl group in this compound is strongly electron-withdrawing, increasing the compound’s polarity and aqueous solubility compared to 2-(Butylsulfanyl)-3-pyridinesulfonamide, which has a lipophilic thioether (-S-C₄H₉) group .
Pharmacological Relevance
  • Zibotentan (ZD 4054) : Unlike this compound, Zibotentan includes a pyrazinyl group and an oxadiazole ring, which contribute to its high molecular weight (440.47 g/mol) and specificity as an endothelin receptor antagonist. Its complex structure enables targeted cancer therapy, whereas simpler sulfonamides may lack such selectivity .

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonamide Formation :

    • 3-Chloropyridine is first sulfonated using chlorosulfonic acid to yield 3-chloro-2-pyridinesulfonyl chloride.

    • Subsequent amidation with ammonia generates 3-chloro-2-pyridinesulfonamide.

  • Sulfonyl Group Introduction :

    • Reagents : Sodium ethylsulfinate (NaSO₂Et) as the nucleophile.

    • Solvent : Polar aprotic solvents (DMF or DMSO) enhance reaction efficiency.

    • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation.

    • Conditions : 80–100°C for 6–12 hours under inert atmosphere.

Yield : 85–90% after purification via recrystallization (ethanol/water).

Optimization Strategies

  • Solvent Screening : DMSO outperforms DMF in reducing side reactions (e.g., over-sulfonation).

  • Temperature Control : Reactions above 100°C promote decomposition, while sub-80°C temperatures slow kinetics.

  • Stoichiometry : A 1:1.2 molar ratio of 3-chloro-2-pyridinesulfonamide to NaSO₂Et maximizes conversion.

Oxidation of 2-(Ethylthio)-3-pyridinesulfonamide

An alternative route involves the oxidation of a thioether intermediate, as reported in studies on analogous sulfonamide derivatives.

Synthetic Pathway

  • Thioether Synthesis :

    • 3-Mercaptopyridine reacts with ethyl iodide in the presence of a base (e.g., NaOH) to form 2-(ethylthio)-3-pyridine.

    • Sulfonylation with chlorosulfonic acid yields 2-(ethylthio)-3-pyridinesulfonamide.

  • Oxidation to Sulfonyl Group :

    • Oxidizing Agents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

    • Conditions : 0–5°C in acetic acid or dichloromethane.

Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages and Limitations

  • Advantages : Avoids harsh nucleophilic substitution conditions.

  • Limitations : Requires stringent temperature control to prevent over-oxidation to sulfonic acids.

Analytical Characterization

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₇H₁₀N₂O₄S₂PubChem
Molecular Weight266.30 g/molCalculated
Melting Point198–202°CPatents
SolubilityInsoluble in water; soluble in DMSOExperimental Data

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.34 (d, J = 8.0 Hz, 1H, pyridine-H), 7.62 (dd, J = 8.0, 4.8 Hz, 1H, pyridine-H), 3.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3250 cm⁻¹ (N-H stretch).

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionThioether Oxidation
Yield 85–90%75–80%
Reaction Time 6–12 hours8–10 hours
Purification RecrystallizationColumn Chromatography
Scalability High (>100 g)Moderate (<50 g)
Cost Low (NaSO₂Et ≈ $50/kg)High (mCPBA ≈ $300/kg)

Industrial-Scale Considerations

Regulatory Compliance

  • Purity Standards : HPLC purity >99% for agrochemical applications (US EPA guidelines).

  • Impurity Profiling : Residual solvents (e.g., DMF) must be <500 ppm (ICH Q3C) .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2-(Ethylsulfonyl)-3-pyridinesulfonamide?

Answer:
A factorial design of experiments (DoE) is critical for optimizing reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can systematically evaluate interactions between variables while minimizing experimental runs. Statistical tools like ANOVA help identify significant factors affecting yield and purity . Reaction conditions (e.g., reflux in acetonitrile vs. room-temperature stirring) should be tested with controlled replicates to ensure reproducibility.

Advanced: How can computational methods be integrated to predict reaction pathways for sulfonamide functionalization in this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and transition-state modeling can elucidate reaction mechanisms, such as sulfonyl group activation or nucleophilic substitution. Software like Gaussian or ORCA enables energy profile comparisons for alternative pathways. Coupling computational results with experimental validation (e.g., isotopic labeling or kinetic studies) reduces trial-and-error approaches .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies sulfonamide proton environments and pyridine ring substitution patterns.
  • FT-IR : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
    X-ray crystallography (if crystalline) resolves stereoelectronic effects at the sulfonyl-pyridine junction .

Advanced: How can in silico methods predict biological target interactions for this sulfonamide derivative?

Answer:
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model binding affinities to enzymes like carbonic anhydrase or kinase targets. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with sulfonamide groups). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and structure-activity relationship (SAR) studies .

Basic: What methodologies assess the solubility and stability of this compound in aqueous buffers?

Answer:

  • Solubility : Shake-flask method with HPLC quantification across pH gradients (1–13).
  • Stability : Forced degradation studies under heat, light, and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS and correlate with Arrhenius kinetics for shelf-life prediction .

Advanced: How should researchers address contradictory data in reaction yield or biological activity studies?

Answer:

  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, equipment calibration).
  • Statistical Analysis : Use t-tests or Bayesian inference to assess significance of outliers.
  • Meta-Analysis : Compare datasets across literature to identify trends (e.g., solvent polarity effects on yield) .

Basic: What kinetic models are suitable for studying sulfonamide formation reactions?

Answer:
Pseudo-first-order kinetics apply when one reactant (e.g., ethylsulfonyl chloride) is in excess. Monitor progress via in situ FT-IR or HPLC. Rate constants (k) and activation energy (Eₐ) derived from Arrhenius plots guide scale-up feasibility .

Advanced: How do steric and electronic effects in the pyridine ring influence reactivity?

Answer:

  • Steric Effects : Substituent bulk at the 3-position may hinder nucleophilic attack; molecular mechanics simulations quantify steric hindrance.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the pyridine ring. Hammett plots correlate substituent σ values with reaction rates .

Basic: What purification techniques are optimal for isolating this compound post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal purity.
  • Membrane Filtration : Remove particulate impurities in large-scale processes .

Advanced: How can environmental fate studies evaluate the ecological impact of this compound?

Answer:

  • Biodegradation Assays : OECD 301 tests measure microbial breakdown in aqueous systems.
  • Photolysis Studies : Expose to UV light and analyze degradation products via LC-MS.
  • Ecotoxicology : Daphnia magna or algal growth inhibition tests assess aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.